![molecular formula C18H22N6O B14896870 N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound It features a triazolopyridine moiety linked to a hexahydrocycloheptapyrazole structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the formation of the triazolopyridine core through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. This approach is advantageous due to its efficiency and reduced environmental impact. Additionally, mechanochemical methods involving azinium-N-imines and nitriles via cycloaddition reactions in the presence of copper acetate have been explored .
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, interfering with their signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell proliferation and immune responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives also possess a triazole ring fused to a pyridine or pyrazine ring and are studied for their kinase inhibitory activities.
Uniqueness
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyridine moiety with a hexahydrocycloheptapyrazole structure makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N6O/c25-18(17-13-7-2-1-3-8-14(13)20-23-17)19-11-6-10-16-22-21-15-9-4-5-12-24(15)16/h4-5,9,12H,1-3,6-8,10-11H2,(H,19,25)(H,20,23) |
InChI Key |
WDNFMPZLEJFIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


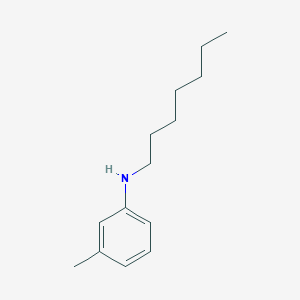


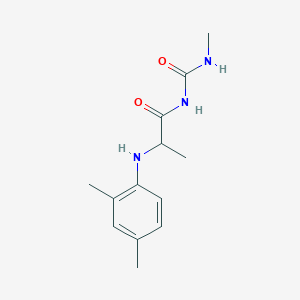
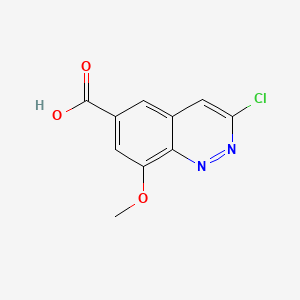
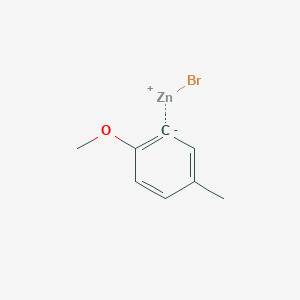
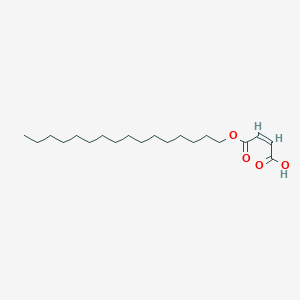

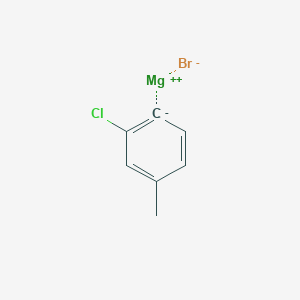
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
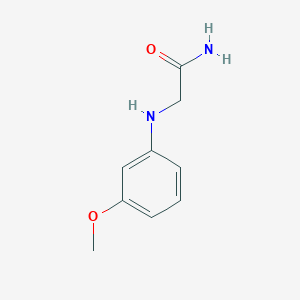
![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)
